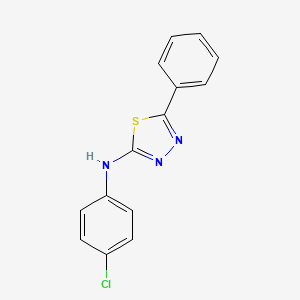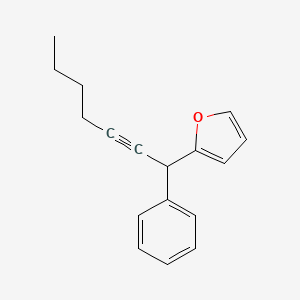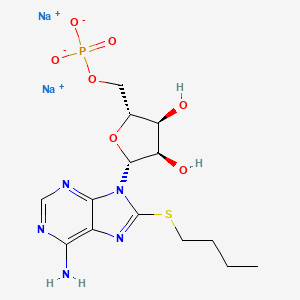![molecular formula C17H14INO2 B12898649 N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide CAS No. 920537-55-9](/img/structure/B12898649.png)
N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . The reaction conditions often include the use of (diacetoxyiodo)benzene in acetonitrile, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of benzofuran derivatives, including N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide, often employs scalable methods such as free radical cyclization cascades and proton quantum tunneling . These methods are advantageous due to their high yield and fewer side reactions, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The iodobenzamide moiety allows for substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in acetonitrile.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized benzofuran derivatives, reduced amides, and substituted benzamides, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Acetylbenzofuran-3-yl) methacrylamide: Another benzofuran derivative with similar biological activities.
2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide: Known for its anti-cancer properties.
Uniqueness
N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide is unique due to the presence of the iodobenzamide moiety, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound for various scientific applications.
Properties
CAS No. |
920537-55-9 |
|---|---|
Molecular Formula |
C17H14INO2 |
Molecular Weight |
391.20 g/mol |
IUPAC Name |
N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide |
InChI |
InChI=1S/C17H14INO2/c18-15-7-3-1-6-14(15)17(20)19-10-9-12-11-21-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,19,20) |
InChI Key |
CFLXGFPZSMNZTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CCNC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


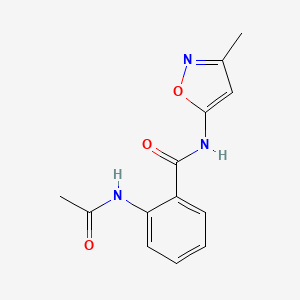
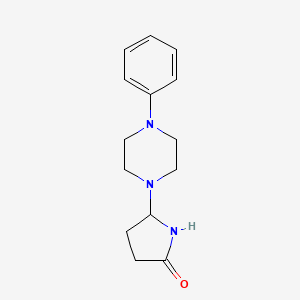
![2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide](/img/structure/B12898580.png)

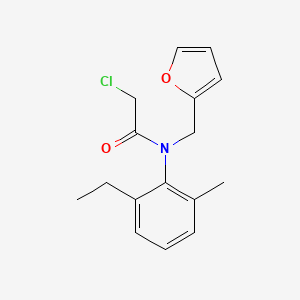
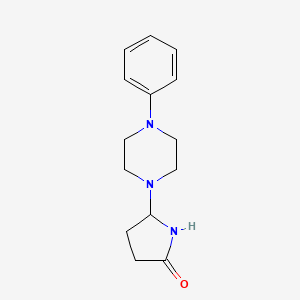
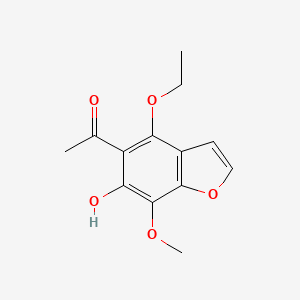
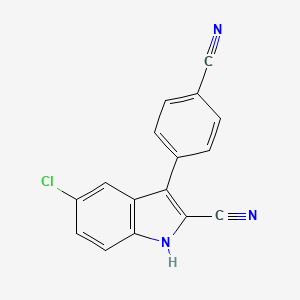

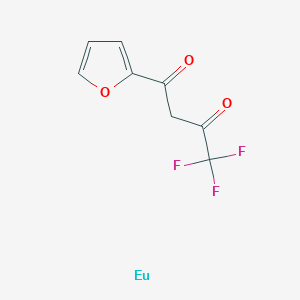
![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
